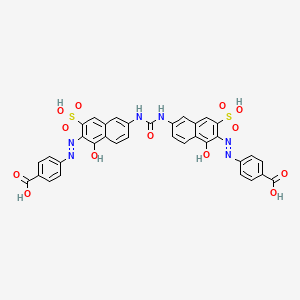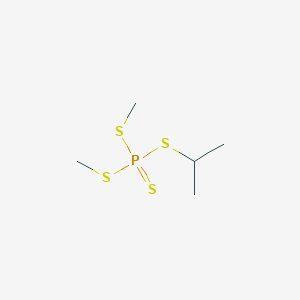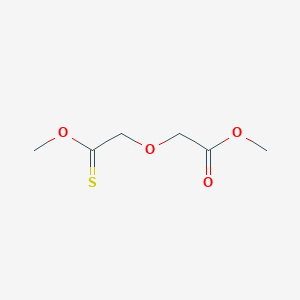![molecular formula C11H16N2O3 B13753905 N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dihydroxyphenyl group attached to a propanyl chain, which is further linked to a glycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and glycine.
Formation of Intermediate: The first step involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Ethers and esters.
科学研究应用
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to oxidative stress, inflammation, and cell survival.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: A related compound with similar structural features but different functional groups.
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: Another compound with a similar backbone but different substituents.
Uniqueness
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-amino-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16) |
InChI 键 |
LBEFCZATBYHVCG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
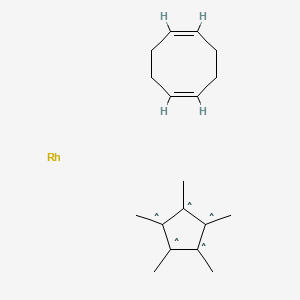

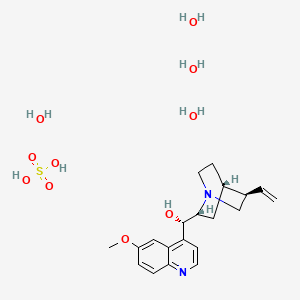
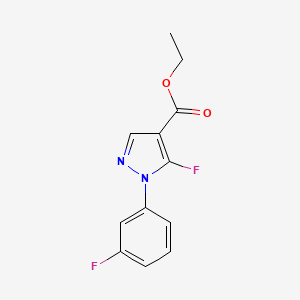
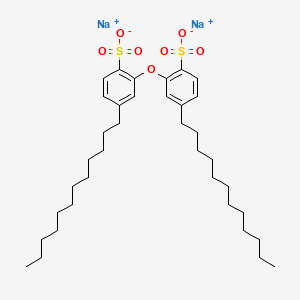
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)

